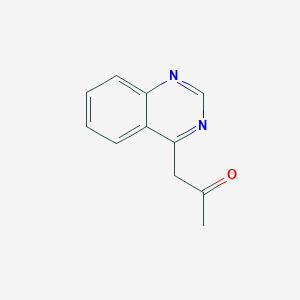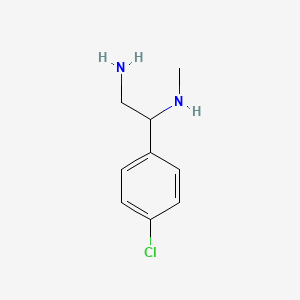
(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((4-cloro-2-(trifluorometil)fenil)amino)-5-((1-metil-1H-pirrol-2-il)metileno)tiazol-4(5H)-ona es un compuesto orgánico sintético que pertenece a la familia de los tiazoles. Los tiazoles son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-2-((4-cloro-2-(trifluorometil)fenil)amino)-5-((1-metil-1H-pirrol-2-il)metileno)tiazol-4(5H)-ona normalmente implica los siguientes pasos:
Formación del anillo de tiazol: Esto se puede lograr mediante la ciclación de precursores adecuados en condiciones ácidas o básicas.
Introducción del grupo (4-cloro-2-(trifluorometil)fenil)amino: Este paso implica la reacción de sustitución nucleofílica donde se introduce el grupo amino.
Formación del puente metileno: Esto se puede hacer mediante una reacción de condensación con 1-metil-1H-pirrol-2-carbaldehído.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de las rutas sintéticas anteriores para la producción a gran escala, incluido el uso de catalizadores, disolventes y condiciones de reacción que maximizan el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el puente metileno.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de tiazol o en el grupo fenilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en los grupos cloro y trifluorometilo.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales
Productos de oxidación: Derivados oxidados del anillo de tiazol.
Productos de reducción: Formas reducidas del grupo fenilo o del anillo de tiazol.
Productos de sustitución: Compuestos con grupos cloro o trifluorometilo sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas.
Síntesis: Puede servir como intermedio en la síntesis de moléculas más complejas.
Biología
Inhibición enzimática: El compuesto puede actuar como inhibidor de ciertas enzimas.
Unión a receptores: Puede unirse a receptores específicos en sistemas biológicos.
Medicina
Desarrollo de fármacos: El compuesto puede ser un compuesto guía para el desarrollo de nuevos fármacos.
Agentes terapéuticos: Puede tener potencial como agente antiinflamatorio o anticancerígeno.
Industria
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Agricultura: Puede tener aplicaciones como pesticida o herbicida.
Mecanismo De Acción
El mecanismo de acción de (Z)-2-((4-cloro-2-(trifluorometil)fenil)amino)-5-((1-metil-1H-pirrol-2-il)metileno)tiazol-4(5H)-ona implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor uniéndose a los sitios del receptor, modulando así las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
(Z)-2-((4-cloro-2-(trifluorometil)fenil)amino)-5-((1H-pirrol-2-il)metileno)tiazol-4(5H)-ona: Estructura similar pero carece del grupo metilo en el anillo de pirrol.
(Z)-2-((4-cloro-2-(trifluorometil)fenil)amino)-5-((1-metil-1H-pirrol-2-il)metileno)tiazol-4(5H)-tiona: Estructura similar pero con un grupo tiona en lugar de una cetona.
Singularidad
La presencia del grupo trifluorometilo y la disposición específica de los anillos de tiazol y pirrol hacen que (Z)-2-((4-cloro-2-(trifluorometil)fenil)amino)-5-((1-metil-1H-pirrol-2-il)metileno)tiazol-4(5H)-ona sea único. Estas características estructurales contribuyen a su reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C16H11ClF3N3OS |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-23-6-2-3-10(23)8-13-14(24)22-15(25-13)21-12-5-4-9(17)7-11(12)16(18,19)20/h2-8H,1H3,(H,21,22,24)/b13-8- |
Clave InChI |
OWUTXKRYJGVCGD-JYRVWZFOSA-N |
SMILES isomérico |
CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
SMILES canónico |
CN1C=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)



![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)


![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)
![N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12125960.png)
